molecular formula C8H17ClO3S B13631147 4-(Tert-butoxy)butane-1-sulfonyl chloride

4-(Tert-butoxy)butane-1-sulfonyl chloride

Cat. No.: B13631147
M. Wt: 228.74 g/mol
InChI Key: KKNCRTDOKLROPS-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and versatility. This compound is known for its role in various chemical reactions, particularly in the formation of sulfonate esters and sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Tert-butoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:

4-(Tert-butoxy)butane-1-sulfonic acid+SOCl24-(Tert-butoxy)butane-1-sulfonyl chloride+SO2+HCl\text{4-(Tert-butoxy)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(Tert-butoxy)butane-1-sulfonic acid+SOCl2​→4-(Tert-butoxy)butane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles to form sulfonate esters and sulfonamides.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Tert-butoxy)butane-1-sulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to prevent hydrolysis.

    Catalysts: In some reactions, catalysts like pyridine or triethylamine may be used to enhance the reaction rate.

Major Products

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-(Tert-butoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)butane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the desired products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different steric properties.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A commonly used sulfonyl chloride with a toluene group.

Uniqueness

4-(Tert-butoxy)butane-1-sulfonyl chloride is unique due to its tert-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly when specific steric and electronic effects are desired.

Properties

Molecular Formula

C8H17ClO3S

Molecular Weight

228.74 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO3S/c1-8(2,3)12-6-4-5-7-13(9,10)11/h4-7H2,1-3H3

InChI Key

KKNCRTDOKLROPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCS(=O)(=O)Cl

Origin of Product

United States

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